Benzyl N,N'-dibenzoylcarbamimidothioate
Description
Benzyl N,N'-dibenzoylcarbamimidothioate is a sulfur-containing carbamate derivative characterized by a benzyl group, two benzoyl substituents, and a carbamimidothioate functional group.
Properties
CAS No. |
142203-66-5 |
|---|---|
Molecular Formula |
C22H18N2O2S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
benzyl N,N'-dibenzoylcarbamimidothioate |
InChI |
InChI=1S/C22H18N2O2S/c25-20(18-12-6-2-7-13-18)23-22(27-16-17-10-4-1-5-11-17)24-21(26)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24,25,26) |
InChI Key |
LOGFEJVQXUXREJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N,N’-dibenzoylcarbamimidothioate typically involves the reaction of benzyl isothiocyanate with N,N’-dibenzoylcarbamimidic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for Benzyl N,N’-dibenzoylcarbamimidothioate are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings, with adjustments to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N,N’-dibenzoylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in a variety of substituted benzyl or carbamimidothioate compounds .
Scientific Research Applications
Benzyl N,N’-dibenzoylcarbamimidothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Benzyl N,N’-dibenzoylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The table below highlights key structural differences between Benzyl N,N'-dibenzoylcarbamimidothioate and related compounds:
Key Observations :
Pharmacological and Physicochemical Properties
Solubility and Stability
- This compound : Predicted low water solubility (logP ~4.5) due to aromatic substituents; stability under acidic conditions uncertain.
- Benzyl N-Hydroxycarbamate : Moderate solubility (logP ~1.8); hydrolytically unstable at high pH.
- N-(Diphenylmethyl)-3-methyl-4-nitrobenzamide : Low solubility (logP ~5.2); nitro group enhances stability but may limit bioavailability.
Biological Activity
Benzyl N,N'-dibenzoylcarbamimidothioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to compile diverse research findings, case studies, and data tables that elucidate the biological activity of this compound.
Overview of the Compound
This compound is a thioamide derivative known for its structural characteristics that may contribute to its biological properties. The compound's design incorporates a benzyl moiety and dibenzoyl groups, which are hypothesized to enhance its interaction with biological targets.
In Vitro Studies
Recent studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. The compound was tested against several cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (T-cell leukemia). The results are summarized in Table 1 below.
| Cell Line | IC50 (µM) | Viable Cells (%) at 5 µM | Viable Cells (%) at 10 µM | Viable Cells (%) at 20 µM |
|---|---|---|---|---|
| MCF-7 | 3.1 | 58.48 | 45.22 | 21.24 |
| HeLa | 9.2 | 62.67 | 46.77 | 29.33 |
| Jurkat | 4.6 | 54.58 | 40.11 | 24.72 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited significant cytotoxicity against Jurkat cells, with a lower IC50 value compared to other cell lines, suggesting a selective activity towards T-cell leukemia.
The mechanism underlying the anticancer activity of this compound involves multiple pathways:
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : Flow cytometry analyses revealed alterations in cell cycle progression, particularly in Jurkat cells, where there was a significant increase in the sub-G1 phase indicative of apoptosis.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains are presented in Table 2.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Enterococcus faecalis | 8 |
The compound demonstrated significant antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecalis, with an MIC value of 8 µM.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
